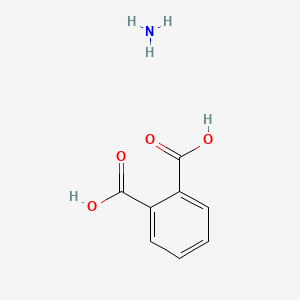

Phthalic acid, ammonium salt

CAS No.: 20450-76-4

Cat. No.: VC19680978

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20450-76-4 |

|---|---|

| Molecular Formula | C8H9NO4 |

| Molecular Weight | 183.16 g/mol |

| IUPAC Name | azane;phthalic acid |

| Standard InChI | InChI=1S/C8H6O4.H3N/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);1H3 |

| Standard InChI Key | OSKNUZYLXFBIHL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)C(=O)O.N |

Introduction

Chemical Identity and Structural Characteristics

Phthalic acid, ammonium salt encompasses several ionic derivatives of phthalic acid (C₈H₆O₄), where one or both carboxyl groups (-COOH) are neutralized by ammonium (NH₄⁺) ions. The primary forms include:

-

Diammonium phthalate (C₈H₆O₄·2NH₃): Both carboxyl groups are deprotonated, forming (COO⁻NH₄⁺)₂.

-

Ammonium phthalate monoamide (C₈H₅O₄N·NH₄⁺): One carboxyl group is amidated (-CONH₂), while the other forms an ammonium salt.

These species coexist in reaction mixtures during the oxidation of xylenes or toluene, as documented in the synthesis process outlined in DE1014096B . The equilibrium between ammonium salts and amides depends on reaction pH and temperature, with 60–80% of acid groups typically existing as ammonium carboxylates under standard conditions .

Synthesis and Production Methodology

Oxidation of Alkylaromatics

The synthesis begins with the oxidation of alkylaromatic hydrocarbons (e.g., xylene isomers) using ammonium sulfate ((NH₄)₂SO₄) and ammonium sulfide ((NH₄)₂S) under high-pressure conditions (196 atm) and elevated temperatures (290–327°C) . This step converts xylenes into a mixture of ammonium phthalates and phthalic acid amides. A representative reaction yields 91% phthalic acid derivatives from xylene, with 97% substrate conversion .

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 290–327°C |

| Pressure | 196 atm |

| Reaction Time | 2 hours |

| Substrate Conversion | 97% |

| Derivative Yield | 91% |

Hydrolysis of Ammonium Salt-Amide Mixtures

The crude oxidation product contains ammonium phthalates, diamides, and monoamide salts. To isolate pure phthalic acid, hydrolysis with mineral acids (e.g., H₂SO₄) is employed. Adjusting the pH to 2.5–3.5 precipitates phthalic acid while minimizing nitrogen contamination .

Three-Stage Hydrolysis Process :

-

Primary Hydrolysis: Acidification to pH 3.5 at 150–260°C reduces nitrogen content from 6–10% to 0.6%.

-

Secondary Hydrolysis: Slurrying the filter cake with bisulfate solutions (e.g., NH₄HSO₄) at 82°C further lowers nitrogen to 0.1%.

-

Tertiary Hydrolysis: Final treatment under 35 atm pressure for 60 minutes achieves a nitrogen content of 0.013% .

Physicochemical Properties

Thermal Stability and Solubility

Ammonium phthalate salts decompose above 200°C, releasing ammonia and forming phthalic anhydride. Aqueous solubility is pH-dependent, with maximum solubility observed at neutral pH (7–8). Acidic conditions (pH < 3) precipitate phthalic acid, while alkaline media stabilize the ammonium form.

| Hydrolysis Stage | Nitrogen Content (wt%) |

|---|---|

| Initial Mixture | 6.0–10.0 |

| After Stage 1 | 0.6 |

| After Stage 2 | 0.1 |

| After Stage 3 | 0.013 |

Industrial Applications

Alkyd Resins and Polymers

Low-nitrogen phthalic acid is critical for synthesizing alkyd resins, where residual ammonium salts catalyze undesired side reactions. The stringent nitrogen limit (<0.03%) ensures resin stability and durability .

Plasticizers and Dyes

Phthalic acid derivatives serve as precursors for plasticizers (e.g., dioctyl phthalate) and dyes. Ammonium salts facilitate intermediate purification steps by enabling selective precipitation.

Research Advancements and Challenges

Corrosion in Hydrolysis Reactors

Stainless steel reactors exhibit accelerated corrosion rates (0.5–2.0 mm/year) under hydrolysis conditions (pH 2.5–3.5, 150°C) due to acidic and high-temperature environments . Material selection and protective coatings are active research areas.

Byproduct Management

The hydrolysis process generates ammonium sulfate, which is recovered and recycled. Innovations in closed-loop systems aim to minimize waste and improve cost efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume